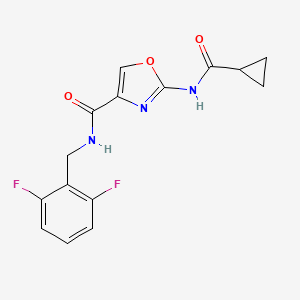![molecular formula C20H14O3S B2652029 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate CAS No. 331459-76-8](/img/structure/B2652029.png)
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate, has the CAS Number: 331459-76-8 . It has a molecular weight of 334.4 and its molecular formula is C20H14O3S . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H14O3S/c21-18(16-5-2-1-3-6-16)13-10-15-8-11-17(12-9-15)23-20(22)19-7-4-14-24-19/h1-14H/b13-10- . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Molecular Structure
Synthesis and Crystal Structures Research on 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate and its derivatives includes the study of its synthesis and molecular structure. A paper by Quoc et al. (2019) details the synthesis and crystal structures of several 3-(3-phenylprop-1-ene-3-one-1-yl)thiophene derivatives. The synthesis involved reacting thiophene-3-carbaldehyde with acetophenone derivatives, yielding compounds with varying substituents. The molecular structure was analyzed through spectroscopic data, revealing insights into the molecular packing and interactions within the crystal structures, such as chain formation and three-dimensional architecture influenced by specific interactions like O—H⋯O, C—H⋯O, C—H⋯π(thiophene), and C—H⋯S(thiophene) contacts. These findings are crucial for understanding the molecular behavior and potential applications of these compounds (Quoc et al., 2019).
Electroactive Polymer Synthesis Kaya and Aydın (2012) discussed the synthesis of an electroactive phenol-based polymer derived from thiophene, specifically 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP). The synthesis process and the structural confirmation through FT-IR, UV–vis, and NMR techniques were outlined. The research delved into the polymer's electrical properties, highlighting its potential applications in electronic devices due to its measured electrical conductivities (Kaya & Aydın, 2012).
Biological Activities and Applications
Antimicrobial and Antifungal Properties Mabkhot et al. (2017) synthesized novel thiophene-containing compounds with potential biological activities. The study reported the antibacterial and antifungal properties of these compounds, with specific derivatives showing promising activity against certain bacterial strains and fungi. This research underscores the potential of thiophene derivatives in developing new antimicrobial agents (Mabkhot et al., 2017).
Photophysical and Optoelectronic Properties Naik et al. (2019) explored the photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives, focusing on their potential applications in photonic, sensor, and optoelectronic devices. The study highlighted the compounds' dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential, indicating their suitability for various optoelectronic applications (Naik et al., 2019).
Nonlinear Optical Limiting for Photonic Devices Anandan et al. (2018) synthesized and characterized thiophene dyes with the aim of enhancing nonlinear optical limiting, vital for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. The research provided insights into the optical limiting performance and the potential of these compounds in advanced photonic and optoelectronic devices (Anandan et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3S/c21-18(16-5-2-1-3-6-16)13-10-15-8-11-17(12-9-15)23-20(22)19-7-4-14-24-19/h1-14H/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWUANPEPDUDHO-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-fluorophenyl)methyl]-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2651947.png)
![6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
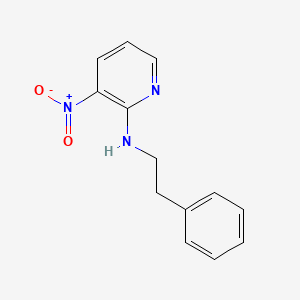
![N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2651952.png)
![3-[(4-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B2651953.png)
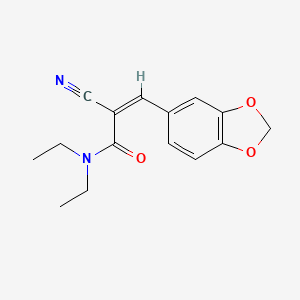
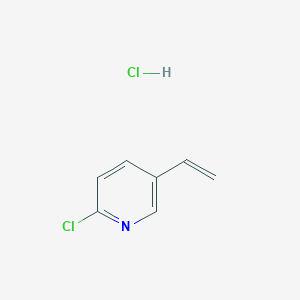
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2651958.png)
![Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate](/img/structure/B2651959.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2651961.png)
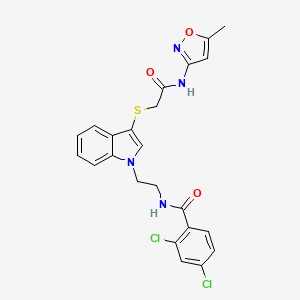
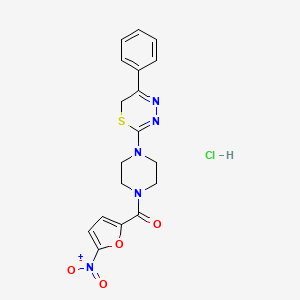
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2651967.png)
